Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-
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Overview
Description
Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the pyrimidinyl and tetrazolyl groups through nucleophilic substitution reactions. The final step often involves the formation of the Schiff base by reacting the compound with 2-hydroxybenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions could target the Schiff base, converting it back to the corresponding amine and aldehyde.
Substitution: Nucleophilic substitution reactions could occur at the pyrimidinyl or tetrazolyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines and aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic applications, such as in the treatment of infections or as a scaffold for drug development.
Industry
In industrial applications, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, as an antimicrobial agent, it might inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. The molecular targets and pathways involved would vary based on the biological system and the specific activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
What sets Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)- apart is its complex structure, which includes multiple functional groups that can participate in various chemical reactions
Properties
CAS No. |
78311-80-5 |
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Molecular Formula |
C22H22N8O3S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-hydroxyphenyl)methylideneamino]-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H22N8O3S/c1-15-13-16(2)25-22(24-15)30(12-11-21-26-28-29-27-21)34(32,33)19-9-7-18(8-10-19)23-14-17-5-3-4-6-20(17)31/h3-10,13-14,31H,11-12H2,1-2H3,(H,26,27,28,29) |
InChI Key |
IJSHKQGQPHUZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4O)C |
Origin of Product |
United States |
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